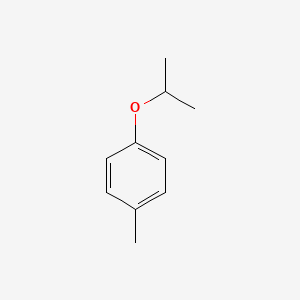
Benzene, 1-methyl-4-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxy-4-methylbenzene, also known as p-cymene, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where a methyl group and an isopropoxy group are attached to the benzene ring. This compound is known for its pleasant aromatic odor and is commonly used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isopropoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the etherification of p-cresol (4-methylphenol) with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-isopropoxy-4-methylbenzene often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as hydroxyl protection, bromine substitution, etherification, and deprotection . These steps ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives of 1-isopropoxy-4-methylbenzene.
Scientific Research Applications
1-Isopropoxy-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-isopropoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The compound’s aromatic structure allows it to participate in various biochemical pathways, potentially influencing oxidative stress and microbial activity .
Comparison with Similar Compounds
Similar Compounds
p-Cymene: Similar in structure but lacks the isopropoxy group.
1-Isopropyl-4-methylbenzene:
4-Isopropyltoluene: Similar to p-cymene but with different substituents on the benzene ring.
Uniqueness
1-Isopropoxy-4-methylbenzene is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its isopropoxy group enhances its solubility and reactivity compared to similar compounds, making it valuable in various applications.
Properties
CAS No. |
22921-10-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI Key |
ZHNNNPIVFOUVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















